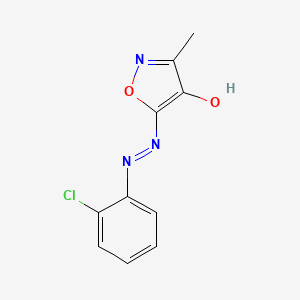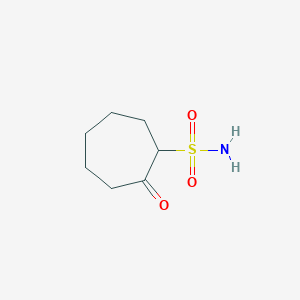
Cycloheptanesulfonamide, 2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanesulfonamide, 2-oxo- is a chemical compound with the molecular formula C7H13NO3S. It is a cyclic sulfonamide derivative characterized by a seven-membered ring structure with a sulfonamide group and a keto group at the second position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptanesulfonamide, 2-oxo- can be synthesized through several synthetic routes. One common method involves the cyclization of heptane-1,7-diamine with chlorosulfonic acid followed by oxidation of the resulting sulfonamide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired cyclic structure.
Industrial Production Methods: In an industrial setting, the production of Cycloheptanesulfonamide, 2-oxo- may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Cycloheptanesulfonamide, 2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Cycloheptanesulfonamide, 2-oxo- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Cycloheptanesulfonamide, 2-oxo- can be compared with other similar compounds, such as Cyclohexanesulfonamide and Cyclooctanesulfonamide. These compounds share similar structural features but differ in the number of ring members and the position of functional groups. Cycloheptanesulfonamide, 2-oxo- is unique due to its seven-membered ring structure and the presence of both a sulfonamide and a keto group, which contribute to its distinct chemical properties and reactivity.
Comparación Con Compuestos Similares
Cyclohexanesulfonamide
Cyclooctanesulfonamide
Cyclopentanesulfonamide
Cycloheptanesulfonamide (without the keto group)
Propiedades
Fórmula molecular |
C7H13NO3S |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
2-oxocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h7H,1-5H2,(H2,8,10,11) |
Clave InChI |
VYVHBEDXEGDWNT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)CC1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


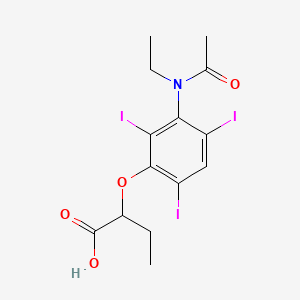
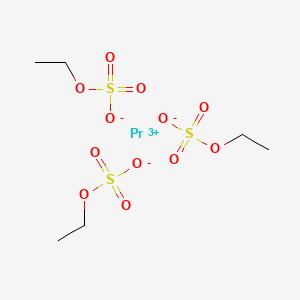
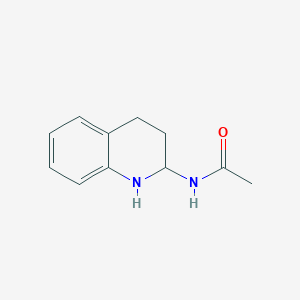
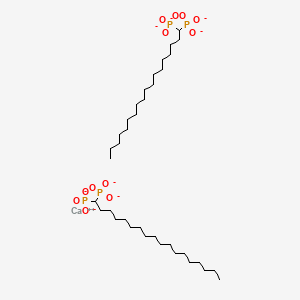
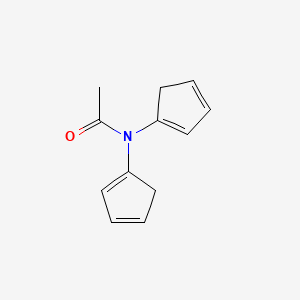
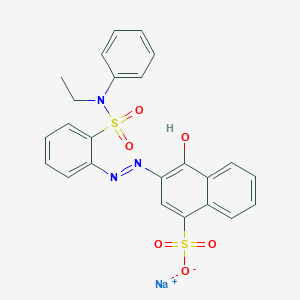

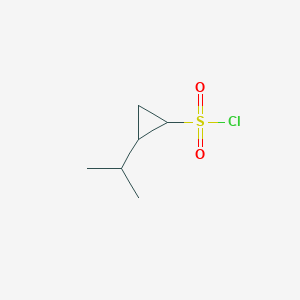
![(8S,9S)-7-methyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol](/img/structure/B15348545.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)

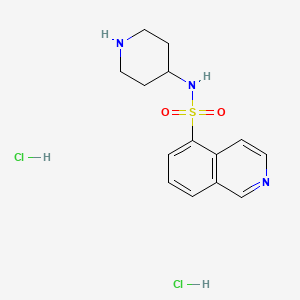
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
